molecular formula C17H26N2O4 B11092549 Methyl 2-(2-hydroxy-2-propylpentanoyl)-1-(4-methylphenyl)hydrazinecarboxylate

Methyl 2-(2-hydroxy-2-propylpentanoyl)-1-(4-methylphenyl)hydrazinecarboxylate

Cat. No.: B11092549
M. Wt: 322.4 g/mol
InChI Key: XVRMUBJJGZMXDC-UHFFFAOYSA-N
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Description

METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-(4-METHYLPHENYL)-1-HYDRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinecarboxylate group, which is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-(4-METHYLPHENYL)-1-HYDRAZINECARBOXYLATE typically involves multiple steps:

    Formation of the hydrazinecarboxylate group: This can be achieved by reacting hydrazine with a suitable ester.

    Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Addition of the 2-hydroxy-2-propylpentanoyl group: This can be done through a series of condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-(4-METHYLPHENYL)-1-HYDRAZINECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydrazinecarboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-(4-METHYLPHENYL)-1-HYDRAZINECARBOXYLATE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-PHENYL-1-HYDRAZINECARBOXYLATE: Similar structure but lacks the 4-methyl group.

    METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-(4-CHLOROPHENYL)-1-HYDRAZINECARBOXYLATE: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-(4-METHYLPHENYL)-1-HYDRAZINECARBOXYLATE is unique due to the presence of both the 4-methylphenyl and hydrazinecarboxylate groups, which confer specific chemical properties and reactivity patterns.

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

methyl N-[(2-hydroxy-2-propylpentanoyl)amino]-N-(4-methylphenyl)carbamate

InChI

InChI=1S/C17H26N2O4/c1-5-11-17(22,12-6-2)15(20)18-19(16(21)23-4)14-9-7-13(3)8-10-14/h7-10,22H,5-6,11-12H2,1-4H3,(H,18,20)

InChI Key

XVRMUBJJGZMXDC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)NN(C1=CC=C(C=C1)C)C(=O)OC)O

Origin of Product

United States

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